- Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursorFuel, 2023, 337,,
Cas no 93-51-6 (2-Methoxy-4-methylphenol)

2-Methoxy-4-methylphenol structure
Nome del prodotto:2-Methoxy-4-methylphenol
2-Methoxy-4-methylphenol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methoxy-4-methylphenol
- 2-2-Methoxy-4-methylphenol
- Nature 4-Methyl guaiacol
- 2-methoxy-4-cresol
- 2-methoxy-4-methyl-phenol
- 2-Methoxy-p-cresol
- 3-methoxy-4-hydroxytoluene
- 4-Methylguaiacol1000µg
- Creosol
- Homoguaiacol
- p-Creosol
- p-Cresol,2-methoxy
- Phenol,2-methoxy-4-methyl
- p-Methylguaiacol
- 4-Hydroxy-3-methoxy-1-methyl-benzene
- 2-Hydroxy-5-methylanisole
- 4-Methyl guaiacol
- Homocatechol monomethyl ether
- 4-Methylguaiacol
- Phenol, 2-methoxy-4-methyl-
- 4-Hydroxy-3-methoxytoluene
- p-Cresol, 2-methoxy-
- Rohkcrsol
- Kreosol
- Cresolum drudum
- 4-Methyl-2-methoxyphenol
- Valspice
- 4-Hydroxy-3-methoxy-1-methylbenzene
- Kreosol [German]
- 1-Hydroxy-2-met
- 2-Methoxy-4-methylphenol (ACI)
- Creosol (6CI)
- p-Cresol, 2-methoxy- (8CI)
- 3-Methoxy-4-hydroxybenzaldhyde
- Methyl guaiacol
- Methylguaiacol-4
- NSC 4969
-
- MDL: MFCD00002378
- Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
- Chiave InChI: PETRWTHZSKVLRE-UHFFFAOYSA-N
- Sorrisi: OC1C(OC)=CC(C)=CC=1
- BRN: 1862340
Proprietà calcolate
- Massa esatta: 138.06800
- Massa monoisotopica: 138.06808
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 29.5
- Carica superficiale: 0
- Conta Tautomer: 3
Proprietà sperimentali
- Colore/forma: Liquido aromatico da incolore a giallastro con forte proprietà rifrangente.
- Densità: 1.092 g/mL at 25 °C(lit.)
- Punto di fusione: 5 °C (lit.)
- Punto di ebollizione: 221-222 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 210,2 ° f
Celsius: 99 ° c - Indice di rifrazione: n20/D 1.535-1.539
n20/D 1.537(lit.) - Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 29.46000
- LogP: 1.70920
- Merck: 2571
- Solubilità: Può essere miscibile con etanolo, benzene, cloroformio, etere, acido acetico glaciale, ecc., e leggermente solubile in acqua.
- FEMA: 2671
2-Methoxy-4-methylphenol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P301 + P312 + P330-P305 + P351 + P338
- Numero di trasporto dei materiali pericolosi:2810
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:GP1755000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1(a)
- PackingGroup:II
- TSCA:Yes
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38
- Gruppo di imballaggio:II
- Termine di sicurezza:6.1(a)
2-Methoxy-4-methylphenol Dati doganali
- CODICE SA:29095090
- Dati doganali:
Codice doganale cinese:
2909500000Panoramica:
2909500000. fenolo etere\alcol etere fenolo e sua alogenazione\solfonazione\derivati nitrosativi o nitrosativi. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2909500000 eteri-fenoli, eteri-alcool-fenoli e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
2-Methoxy-4-methylphenol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A014003149-500mg |
2-Hydroxy-5-methylanisole |
93-51-6 | 97% | 500mg |
$815.00 | 2023-08-31 | |
abcr | AB117720-25 g |
2-Methoxy-4-methylphenol, 98%; . |
93-51-6 | 98% | 25g |
€80.40 | 2023-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M351A-100g |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 100g |
¥205.0 | 2022-05-30 | |
ChemScence | CS-W021711-1000g |
Creosol |
93-51-6 | 99.82% | 1000g |
$158.0 | 2021-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068319-250g |
Creosol |
93-51-6 | 98% | 250g |
¥247.00 | 2024-04-25 | |
TRC | M305055-10g |
2-Methoxy-4-methylphenol |
93-51-6 | 10g |
$69.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M10580-500g |
Creosol |
93-51-6 | 500g |
¥536.0 | 2021-09-08 | ||
Apollo Scientific | OR8723-100g |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 100g |
£42.00 | 2025-02-20 | |
Apollo Scientific | OR8723-500g |
2-Methoxy-4-methylphenol |
93-51-6 | 98% | 500g |
£105.00 | 2025-02-20 | |
Enamine | EN300-18155-0.05g |
2-methoxy-4-methylphenol |
93-51-6 | 95% | 0.05g |
$19.0 | 2023-09-19 |
2-Methoxy-4-methylphenol Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ; 6 h, 150 °C
Riferimento
- Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanolApplied Catalysis, 2023, 325,,
Synthetic Routes 4
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Melamine resin (mesoporous sulfonated) Solvents: Water ; 2 h, 110 °C
Riferimento
- Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in waterCurrent Research in Green and Sustainable Chemistry, 2022, 5,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Cobalt , Zinc Solvents: Water ; 2 h, 0.7 MPa, 130 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditionsGreen Chemistry, 2019, 21(5), 1021-1042,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon , ZIF 8 Solvents: Water ; 2 h, 0.2 MPa, 90 °C
Riferimento
- Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettabilityGreen Chemistry, 2016, 18(5), 1212-1217,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Riferimento
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 9
Condizioni di reazione
1.1 250 h
Riferimento
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Riferimento
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol , Water ; 2 h, 1 MPa, 70 °C
Riferimento
- Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groupsCatalysis Communications, 2022, 170,,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ; 1 h, 20 bar, 150 °C
Riferimento
- Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer ComplexesOrganometallics, 2020, 39(5), 662-669,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ; 0.5 MPa, rt → 100 °C; 120 min, 100 °C
Riferimento
- Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillinJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Water ; 1 h, 1 MPa, 150 °C
Riferimento
- Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel UpgradeJournal of the American Chemical Society, 2012, 134(41), 16987-16990,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide , Zirconium dioxide , Palladium , Zirconium oxychloride Solvents: 1-Butanol ; 1 h, 25 °C
Riferimento
- Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalystsFuel Processing Technology, 2023, 249,,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ; 12 h, 140 °C
Riferimento
- Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and compositionCarbon, 2020, 159, 451-460,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 0.5 MPa, rt → 150 °C; 5 h, 150 °C
Riferimento
- Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticlesGreen Chemistry, 2017, 19(13), 3126-3134,
Synthetic Routes 20
Synthetic Routes 21
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ; 1 h, 290 psi, 150 °C
Riferimento
- Selective hydrodeoxygenation of aromatic compounds, United States, , ,
Synthetic Routes 22
Synthetic Routes 23
Synthetic Routes 24
Condizioni di reazione
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Riferimento
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Synthetic Routes 25
Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Riferimento
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 26
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Riferimento
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 27
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Riferimento
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Applied Catalysis,
2023,
325,
,
Synthetic Routes 28
Condizioni di reazione
1.1 250 h
Riferimento
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 29
Condizioni di reazione
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Riferimento
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Routes 30
Condizioni di reazione
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Riferimento
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
2-Methoxy-4-methylphenol Raw materials
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl bromoacetate
- Veratraldehyde
- Vanillin
- Sulfate Lignin
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- Lignin
- Ethyl 2-(2-methoxyphenoxy)acetate
- Guaiacol
- Vanillyl alcohol
2-Methoxy-4-methylphenol Preparation Products
- 3,4-Dimethoxytoluene (494-99-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- Anisole (100-66-3)
- 4-Ethyl-1,2-dimethoxybenzene (5888-51-7)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2-Hydroxybenzaldehyde (90-02-8)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Indane (496-11-7)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 3-Methylcatechol (488-17-5)
- 2,6-Dimethylnaphthalene (581-42-0)
- Guaiacol (90-05-1)
- 2,4,5-trimethylphenol (496-78-6)
- 2,3-Xylohydroquinone (608-43-5)
- Syringaldehyde (134-96-3)
- Homovanillyl alcohol (2380-78-1)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Isoeugenol (97-54-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Ethyl Hydroferulate (61292-90-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- 4-Methylcatechol (452-86-8)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,6-Dimethoxytoluene (5673-07-4)
- Methyl Eugenol (93-15-2)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 4-Propylphenol (645-56-7)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- 2,3,5-Trimethyphenol (697-82-5)
- 4-Ethylresorcinol (2896-60-8)
- 2,6-Dimethoxyphenol (91-10-1)
- Methyl Paraben (99-76-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 3-Ethylphenol (620-17-7)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- Benzaldehyde (100-52-7)
- 1,2,3-Trimethoxybenzene (634-36-6)
2-Methoxy-4-methylphenol Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-51-6)2-Methoxy-4-methylphenol
Numero d'ordine:8064205
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:10
Prezzo ($):discuss personally
2-Methoxy-4-methylphenol Letteratura correlata
-
Abdulrahman S. Alwehaibi,Duncan J. Macquarrie,Moray S. Stark Green Chem. 2016 18 2762
-
Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636
-
Zhibin Zhu,Hongyi Tan,Jin Wang,Shuzhen Yu,Kebin Zhou Green Chem. 2014 16 2636
-
4. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
Virendra Ranaware,Deepak Verma,Rizki Insyani,Asim Riaz,Seung Min Kim,Jaehoon Kim Green Chem. 2019 21 1021
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Fornitori consigliati
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